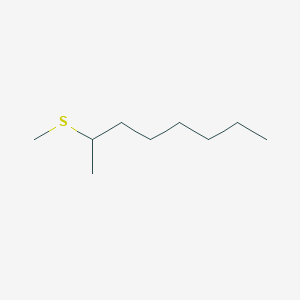
2-(Methylsulfanyl)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)octane is an organic compound belonging to the class of alkanes It is characterized by the presence of a methylsulfanyl group attached to the second carbon of an octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)octane typically involves the introduction of a methylsulfanyl group to an octane backbone. One common method is the reaction of octane with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)octane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the methylsulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using reagents like halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the methylsulfanyl group.
Substitution: Various substituted alkanes depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)octane involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfanyl)ethane: A shorter chain analogue with similar chemical properties.
2-(Methylsulfanyl)butane: Another analogue with a slightly longer chain.
2-(Methylsulfanyl)hexane: A compound with a chain length between butane and octane.
Uniqueness
2-(Methylsulfanyl)octane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter chain analogues. This makes it suitable for specific applications where longer chain alkanes are preferred.
Propiedades
Número CAS |
85293-38-5 |
|---|---|
Fórmula molecular |
C9H20S |
Peso molecular |
160.32 g/mol |
Nombre IUPAC |
2-methylsulfanyloctane |
InChI |
InChI=1S/C9H20S/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-3H3 |
Clave InChI |
OSRHSOWEXQGTPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


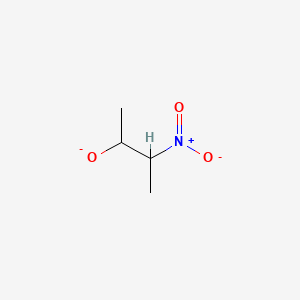
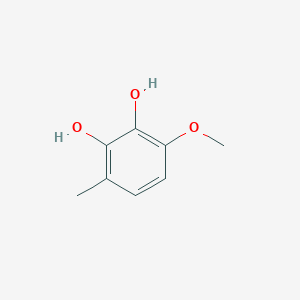
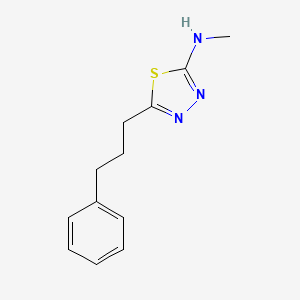
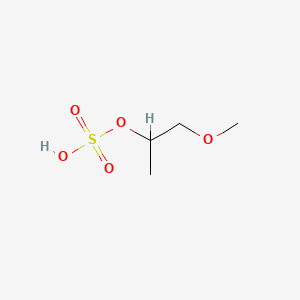

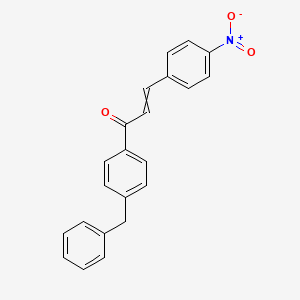
![[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-](/img/structure/B14401954.png)

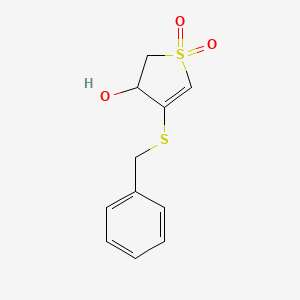
![2-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B14401969.png)

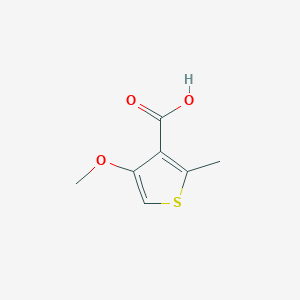
![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B14401990.png)
